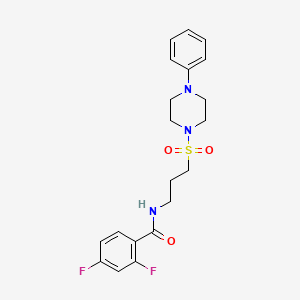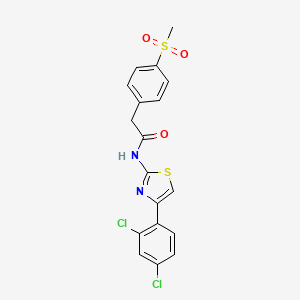![molecular formula C26H32N6O B2427142 1-{4-[(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine CAS No. 2415457-22-4](/img/structure/B2427142.png)
1-{4-[(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine is an intricate synthetic compound widely explored for its unique chemical structure and versatile biological activities. The compound stands out due to its distinctive molecular arrangement, making it a significant focus in various scientific and industrial research areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine typically involves multi-step organic reactions starting from commercially available intermediates. Key steps often include nucleophilic substitutions, coupling reactions, and protective group strategies under controlled temperatures and solvents. Conditions may involve the use of palladium-catalyzed cross-couplings, such as Suzuki or Sonogashira couplings, under inert atmospheres like nitrogen or argon to prevent oxidation.
Industrial Production Methods
On an industrial scale, the synthesis can be optimized for higher yields and purities through scalable processes such as continuous flow chemistry, which improves reaction efficiency and safety. Key industrial reagents include high-purity solvents, catalysts, and protective agents to ensure the compound's integrity throughout the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-{4-[(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: Formation of oxides under mild oxidizing conditions.
Reduction: Reduction to corresponding alcohols or amines using agents like lithium aluminium hydride.
Substitution: Nucleophilic substitution, where reactive sites, particularly the piperazine and piperidine rings, are targeted.
Common Reagents and Conditions
Common reagents include reducing agents (e.g., NaBH4, LiAlH4), oxidizing agents (e.g., KMnO4), and nucleophiles (e.g., alkyl halides). Typical conditions might range from low to moderate temperatures and neutral to basic pH environments.
Major Products
Major products from these reactions include derivatives where the piperazine and piperidine rings are modified, leading to structures that may have enhanced or altered biological activities.
Applications De Recherche Scientifique
1-{4-[(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine has numerous applications:
Chemistry: As a probe in reaction mechanisms and synthesis pathways.
Biology: Investigated for its potential role in enzyme inhibition and receptor modulation.
Medicine: Explored for potential therapeutic applications, including as a ligand in drug discovery for neurological or cardiovascular conditions.
Industry: Utilized in the development of new materials, particularly in the creation of polymer composites with unique properties.
Mécanisme D'action
The mechanism of action of 1-{4-[(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit or activate these targets through binding to active sites or altering their conformation, affecting pathways such as signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
1-{4-[(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine can be compared to other compounds with similar core structures:
1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidine: : Shares a similar pyrazolopyrazinyl ring but lacks the extended but-2-yn-1-yl linkage.
4-Phenylpiperazine Derivatives: : These compounds, while structurally similar in the piperazine moiety, vary in their substituents leading to different biological activities.
This compound is unique due to its combination of these distinct molecular fragments, which contribute to its broad spectrum of reactivity and applications.
Propriétés
IUPAC Name |
2-methyl-4-[4-[4-(4-phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N6O/c1-22-21-25-26(27-11-15-32(25)28-22)31-13-9-24(10-14-31)33-20-6-5-12-29-16-18-30(19-17-29)23-7-3-2-4-8-23/h2-4,7-8,11,15,21,24H,9-10,12-14,16-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAMZVISJHBFQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCC(CC3)OCC#CCN4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-6-(methylsulfanyl)-1,3-benzothiazol-2-amine](/img/structure/B2427064.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxybenzamide](/img/structure/B2427068.png)
![N-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}pyridine-4-carboxamide](/img/structure/B2427069.png)

![4-ethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2427071.png)

![11-(Furan-2-ylmethyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2427075.png)
![Dimethyl[2-(pyrrolidin-3-yl)ethyl]amine dihydrochloride](/img/structure/B2427078.png)


![3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2427081.png)
